REACTION_CXSMILES
|
[C:1]1(=[O:14])C2C(C3C(C=2)=CC=CC=3)=CN=N1.[CH:15]1[C:28]2[C:19](=[CH:20][CH:21]=[C:22]3[C:27]=2[CH:26]=[CH:25][CH:24]=[N:23]3)[N:18]=[CH:17][CH:16]=1>>[CH3:1][O:14][C:20]1[CH:21]=[C:22]2[C:27]([CH:26]=[CH:25][CH:24]=[N:23]2)=[C:28]2[C:19]=1[N:18]=[CH:17][CH:16]=[CH:15]2
|
Name
|
phenanthrolines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazafluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(N=NC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=NC2=CC=C3N=CC=CC3=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this case, one uses 2-methoxyparaphenylenediamine in a double Skraup synthesis
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2N=CC=CC2=C2C=CC=NC2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |